(8-Chloroquinolin-6-yl)methanol
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Overview
Description
(8-Chloroquinolin-6-yl)methanol is a chemical compound with the molecular formula C10H8ClNO. It belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry. The compound is characterized by a quinoline ring substituted with a chlorine atom at the 8th position and a methanol group at the 6th position.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the reaction of quinoline compounds with chlorinating agents under mild conditions to avoid harsh reaction environments
Industrial Production Methods: Industrial production of (8-Chloroquinolin-6-yl)methanol may involve large-scale chlorination processes using efficient chlorinating agents and optimized reaction conditions to ensure high yield and purity. The process is designed to be scalable and cost-effective, making it suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions: (8-Chloroquinolin-6-yl)methanol undergoes several types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions to modify the quinoline ring or the substituents.
Substitution: The chlorine atom at the 8th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of 8-chloroquinoline-6-carboxylic acid.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
(8-Chloroquinolin-6-yl)methanol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimalarial activities.
Industry: Utilized in the production of dyes, catalysts, and other industrial chemicals
Mechanism of Action
The mechanism of action of (8-Chloroquinolin-6-yl)methanol involves its interaction with various molecular targets and pathways. For instance, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . The compound may also interact with other cellular targets, contributing to its diverse biological activities.
Comparison with Similar Compounds
Quinoline: The parent compound of (8-Chloroquinolin-6-yl)methanol, known for its broad spectrum of biological activities.
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Hydroxychloroquine: Another antimalarial drug with an additional hydroxyl group, providing different pharmacological properties.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
916812-10-7 |
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Molecular Formula |
C10H8ClNO |
Molecular Weight |
193.63 g/mol |
IUPAC Name |
(8-chloroquinolin-6-yl)methanol |
InChI |
InChI=1S/C10H8ClNO/c11-9-5-7(6-13)4-8-2-1-3-12-10(8)9/h1-5,13H,6H2 |
InChI Key |
RZJJJVCIYFDGJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=CC(=C2N=C1)Cl)CO |
Origin of Product |
United States |
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